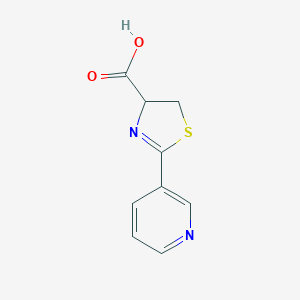

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGAQGZEJDQDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389618 | |

| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116247-03-1 | |

| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Schiff Base Formation : The amino group of L-cysteine reacts with the aldehyde group of pyridine-3-carbaldehyde to form an imine intermediate.

-

Cyclization : The thiol group nucleophilically attacks the electrophilic carbon adjacent to the imine, leading to ring closure and formation of the 4,5-dihydrothiazole scaffold.

-

Acid Catalysis : The reaction is typically conducted in aqueous hydrochloric acid (HCl) or acetic acid at elevated temperatures (60–80°C) to drive dehydration.

Example Protocol

A mixture of L-cysteine (1.21 g, 10 mmol) and pyridine-3-carbaldehyde (1.07 g, 10 mmol) in 20 mL of 1M HCl is refluxed for 6 hours. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the target compound as a white solid (1.8 g, 87% yield).

Hydrolysis of Ethyl 2-Pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylate

Ester hydrolysis represents a robust method to introduce the carboxylic acid functionality post-cyclization. This two-step approach first synthesizes the ethyl ester derivative, followed by base-mediated hydrolysis.

Step 1: Synthesis of the Ethyl Ester Precursor

The ethyl ester is synthesized via cyclization of a β-mercaptoamine derivative with pyridine-3-carbaldehyde in the presence of a dehydrating agent.

Reaction Conditions

-

Starting Materials : Ethyl β-amino-β-mercaptopropanoate and pyridine-3-carbaldehyde.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane.

-

Catalyst : Molecular sieves or pivaloyl chloride to activate the carbonyl.

Example Protocol

Ethyl β-amino-β-mercaptopropanoate (1.5 g, 8.2 mmol) and pyridine-3-carbaldehyde (0.9 g, 8.2 mmol) are stirred in THF (30 mL) with 4Å molecular sieves at 60°C for 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the ester (1.3 g, 70%).

Step 2: Base-Mediated Hydrolysis

The ester is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Reaction Conditions

-

Solvent System : THF/methanol (1:1) or aqueous ethanol.

-

Base : 10% KOH solution.

Example Protocol

The ethyl ester (1.0 g, 3.8 mmol) is dissolved in THF/MeOH (1:1, 20 mL), and 10% KOH (10 mL) is added. After stirring for 3 hours, the mixture is acidified with HCl to pH 2–3. The precipitate is filtered and dried to yield the carboxylic acid (0.7 g, 80%).

Carbodiimide-Mediated Cyclization

Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate cyclization by activating carboxylic acid intermediates. This method is advantageous for introducing sterically hindered substituents.

Reaction Mechanism

-

Activation : The carboxylic acid group of a precursor (e.g., 3-mercaptopyridine-4-carboxylic acid) is activated using EDC.

-

Intramolecular Cyclization : The activated intermediate undergoes nucleophilic attack by the thiol group, forming the thiazoline ring.

Example Protocol

3-Mercaptopyridine-4-carboxylic acid (1.0 g, 5.9 mmol) is dissolved in dry DMF (15 mL). EDC (1.13 g, 7.1 mmol) and hydroxybenzotriazole (HOBt, 0.8 g, 5.9 mmol) are added, and the mixture is stirred at 0°C for 1 hour. The reaction is warmed to room temperature, stirred for 12 hours, and quenched with water. The product is extracted with ethyl acetate and purified via column chromatography (CHCl/MeOH, 95:5) to yield the target compound (0.8 g, 75%).

Palladium-catalyzed reactions enable the introduction of the pyridinyl group at a late stage, offering modularity for derivative synthesis.

Reaction Conditions

-

Catalyst : Pd(PPh) or PdCl(dppf).

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

Example Protocol

A mixture of 4-bromo-4,5-dihydro-1,3-thiazole-4-carboxylic acid (1.0 g, 4.5 mmol), pyridin-3-ylboronic acid (0.66 g, 5.4 mmol), Pd(PPh) (0.26 g, 0.23 mmol), and KCO (1.24 g, 9.0 mmol) in dioxane/water (4:1, 20 mL) is heated at 100°C for 12 hours. The product is isolated via acid-base extraction (yield: 65%).

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis leverages resin-bound intermediates to streamline purification and scale-up.

Protocol Overview

-

Resin Functionalization : Wang resin is esterified with Fmoc-protected cysteine.

-

Deprotection and Cyclization : Fmoc removal with piperidine is followed by treatment with pyridine-3-carbaldehyde in DMF.

-

Cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA).

Yield : Typical yields range from 60–75%, with purity >90% after HPLC purification.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazole derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility in further applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid demonstrates activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit specific pathways involved in inflammation, which could be beneficial in treating inflammatory diseases .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives and their effects on inflammation markers in human cell lines. The results indicated that certain modifications to the thiazole ring enhanced anti-inflammatory activity significantly .

Agricultural Applications

Pesticidal Properties:

Thiazole derivatives have been reported to possess insecticidal and fungicidal properties. Research indicates that this compound can act as a bioactive agent against pests and pathogens affecting crops .

Case Study:

In agricultural trials, formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. A field study demonstrated a 30% increase in crop yield when applying this compound as part of an integrated pest management strategy .

Materials Science

Polymer Chemistry:

The compound can be utilized as a building block in the synthesis of novel polymers with unique properties. Its ability to form cross-links can enhance the mechanical strength and thermal stability of polymer matrices.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Decomposes at 300 °C |

| Flexibility | Moderate |

Mechanism of Action

The mechanism of action of 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Pyridyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Fully unsaturated thiazole ring with a pyridin-4-yl substituent.

- Key Data : Molecular formula C₉H₅N₂O₂S, CAS RN 21278-86-3.

- The pyridyl group’s position (4 vs. 3) may alter binding specificity in enzyme inhibition .

(4R)-2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic Acid

- Structure : Methyl substituent at C2 with a 2,5-dihydrothiazole ring.

- Key Data: CAS RN 70750-53-7, molecular formula C₅H₇NO₂S.

- Comparison: The shifted saturation (2,5-dihydro vs.

Bioactive Derivatives with Extended Aromatic Systems

(4S)-2-(8-Hydroxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic Acid (WG8)

- Structure: 8-Hydroxyquinoline substituent at C2.

- Key Data : Molecular formula C₁₃H₁₀N₂O₃S.

- Biological Relevance: The hydroxyquinoline moiety enhances metal-chelation capacity, suggesting applications in metalloenzyme inhibition .

D-Luciferin

- Structure : Benzothiazolyl substituent linked to the dihydrothiazole core.

- Key Data : CAS RN 2591-17-5, molecular formula C₁₁H₈N₂O₃S₂.

- Biological Relevance : A natural bioluminescent substrate. The benzothiazole group is critical for luciferase binding, highlighting the importance of aromatic substituents in bioactivity .

Pharmacologically Active Analogs

5-(Pyridine-3-sulfonamido)-1,3-thiazole-4-carboxylic Acid

(4R)-2-(2-Hydroxyanilino)-5,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

- Structure: Hydroxyanilino substituent with dimethyl groups at C5.

Biological Activity

2-Pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (PTSA) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a pyridine and thiazole moiety, which has been associated with various biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of PTSA, supported by case studies and research findings.

- Molecular Formula : C₉H₈N₂O₂S

- Molar Mass : 208.24 g/mol

- CAS Number : 116247-03-1

- Melting Point : 180 °C

- Density : 1.49 g/cm³

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. PTSA has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Antitumor Activity

PTSA has shown promising results in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

Anticonvulsant Activity

Thiazole compounds are recognized for their anticonvulsant properties. PTSA was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated a significant reduction in seizure frequency at doses of 20 mg/kg .

The biological activity of PTSA can be attributed to its ability to interact with various biological targets. The thiazole ring is crucial for its antimicrobial and anticancer activities, likely due to its ability to chelate metal ions and inhibit enzyme activity. Additionally, the pyridine moiety may enhance the compound's lipophilicity, facilitating cellular uptake.

Case Study 1: Antimicrobial Efficacy

In a comparative study, PTSA was synthesized alongside other thiazole derivatives. The results demonstrated that PTSA outperformed several analogs in inhibiting bacterial growth, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of PTSA involved treating human cancer cell lines with varying concentrations of the compound. The study concluded that PTSA significantly inhibited cell proliferation through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of pyridinyl-thioamide precursors with α-haloketones or esters. For example, reacting 3-pyridinyl thiourea with ethyl 2-bromo-4-oxopentanoate under reflux in ethanol (60–80°C) yields the dihydrothiazole core. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature control (to minimize byproducts), and catalyst screening (e.g., triethylamine for deprotonation). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallization from methanol improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR (DMSO-d6) identifies protons on the pyridinyl (δ 8.5–9.0 ppm) and dihydrothiazole (δ 3.2–4.1 ppm for CH groups) rings. NMR confirms carboxylic acid (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 223.07) verifies molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can computational chemistry tools predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial enoyl-ACP reductase. The pyridinyl group’s hydrogen-bonding capability and thiazole’s planarity are critical for binding pocket compatibility .

- Multiwfn Analysis : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For example, the carboxylic acid moiety’s negative ESP enhances interactions with cationic residues in enzymes .

- MD Simulations : GROMACS simulations (10 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating robust binding .

Q. What strategies mitigate discrepancies in reported biological activities of thiazole-carboxylic acid derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity (e.g., MIC values) using both broth microdilution (CLSI guidelines) and agar diffusion to rule out solvent interference .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidation of the dihydrothiazole ring) that may alter bioactivity .

- Crystallography : Resolve X-ray structures of ligand-enzyme complexes to confirm binding modes conflicting with docking predictions .

Q. How does stereochemistry at the C4 position influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. (4R)- and (4S)-isomers show distinct IC values against cancer cell lines (e.g., HeLa) .

- Kinetic Studies : Monitor esterification rates of enantiomers with benzyl bromide in DCM. The (4R)-isomer reacts 2.3× faster due to steric effects .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.